molecular formula C10H8BrNO2 B046114 N-(2-Bromoethyl)phthalimide CAS No. 574-98-1

N-(2-Bromoethyl)phthalimide

Cat. No.: B046114
CAS No.: 574-98-1
M. Wt: 254.08 g/mol
InChI Key: CHZXTOCAICMPQR-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)phthalimide is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of phthalimide, where a bromoethyl group is attached to the nitrogen atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

N-(2-Bromoethyl)phthalimide has several applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the preparation of heterocyclic compounds and polymers.
  • Biology:

    • Utilized in the study of enzyme inhibitors and receptor ligands.
    • Acts as a building block for the synthesis of bioactive molecules.
  • Medicine:

    • Involved in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
  • Industry:

Safety and Hazards

Safety data sheets suggest that “N-(2-Bromoethyl)phthalimide” should be kept away from heat and sources of ignition . In case of a fire, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides may be produced .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Bromoethyl)phthalimide can be synthesized through a multi-step process involving the reaction of phthalic anhydride with monoethanolamine, followed by bromination. Here is a typical synthetic route :

  • Condensation Reaction:

    • Phthalic anhydride is reacted with monoethanolamine to form N-(2-Hydroxyethyl)phthalimide.
    • Reaction conditions: Heating the mixture on a steam bath for 30 minutes.
  • Bromination:

    • The intermediate N-(2-Hydroxyethyl)phthalimide is then treated with phosphorus tribromide to yield this compound.
    • Reaction conditions: Refluxing the mixture with phosphorus tribromide for 1.25 hours.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromoethyl)phthalimide undergoes several types of chemical reactions, including:

  • Nucleophilic Substitution:

    • The bromoethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
    • Common reagents: Sodium azide, potassium thiocyanate.
  • Reduction:

    • The compound can be reduced to form N-(2-Hydroxyethyl)phthalimide.
    • Common reagents: Lithium aluminum hydride.

Major Products:

Comparison with Similar Compounds

  • N-(3-Bromopropyl)phthalimide
  • N-(4-Bromobutyl)phthalimide
  • N-(Bromomethyl)phthalimide

Comparison:

Properties

IUPAC Name

2-(2-bromoethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXTOCAICMPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060357
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
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Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

574-98-1
Record name N-(2-Bromoethyl)phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
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Record name N-(2-BROMOETHYL)PHTHALIMIDE
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
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Record name N-2-bromoethylphthalimide
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Record name N-(2-Bromoethyl)phthalimide
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Synthesis routes and methods I

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of 1,2-dibromoethane (30 g, 159.57 mmol, 2.95 equiv) in N,N-dimethylformamide (200 mL). This was followed by the addition of potassium phthalimide (10 g, 54.05 mmol, 1.00 equiv) in several batches. The resulting solution was stirred for 24 h at 60° C. The reaction was then quenched by the addition of 500 mL of water. The resulting solution was extracted with 2×200 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 8 g (57%) of 2-(2-bromoethyl)isoindoline-1,3-dione as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium phthalimide (30.8 g, 0.17 M) is stirred at room temperature for 48 hours with 1,2-dibromoethane (63.9 g, 0.34 M) and dry DMF (374 ml). (DMF is dimethyl formamide.) The precipitated KBr is filtered off, and the liquids are removed from the filtrate by distillation. The brown solid residue is recrystallized from cyclohexane-heptane (10:1) to give nearly colorless crystals (32.3 g, 72.3%, m.p. 73-75° C.).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
374 mL
Type
solvent
Reaction Step One
Yield
72.3%

Synthesis routes and methods III

Procedure details

A mixture of 5.35 g (0.028 mol) of N-(2-hydroxyethyl)phthalimide and 7.7 g (0.028 mol) of phosphorus tribromide is warmed until solution is obtained. The reaction mixture is then cooled and poured into ice water. The resulting solid is collected by filtration and washed with water to give N-(2-bromoethyl)phthalimide.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for N-(2-Bromoethyl)phthalimide?

A1: this compound has the molecular formula C10H8BrNO2 and a molecular weight of 254.09 g/mol. Spectroscopically, it can be characterized by:

  • 1H NMR: Displays characteristic peaks for the aromatic protons of the phthalimide ring and the methylene protons of the ethyl bridge. []
  • 13C NMR: Shows distinct signals for the carbonyl carbons, aromatic carbons, and the methylene carbons of the ethyl bridge. [, ]
  • IR: Exhibits a strong absorption band for the carbonyl group (C=O) stretching vibration. [, ]

Q2: How is this compound used in Gabriel synthesis, and what are the advantages of this approach?

A3: this compound serves as a crucial reagent in the Gabriel synthesis, a method for preparing primary amines. The phthalimide nitrogen acts as a protected form of ammonia, reacting with alkyl halides to form N-alkylphthalimides. Subsequent hydrolysis or hydrazinolysis then yields the desired primary amine. [, , , ] This method is particularly advantageous due to its high selectivity for primary amines and its ability to prevent over-alkylation.

Q3: Beyond Gabriel synthesis, what other reactions utilize this compound?

A3: this compound participates in various other reactions:

  • Cyclocondensation: It reacts with lithium ester enolates to yield diverse heterocyclic compounds, such as 2,3-dihydrooxazolo[2,3-a]isoindolones. [, , ]
  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, enabling the introduction of different functional groups. [, , , ] For example, reactions with sodium imidazolate lead to the formation of unusual aminal derivatives. []

Q4: How does modifying the structure of this compound, such as changing the length of the alkyl chain, influence its reactivity?

A5: Modifying the structure, particularly altering the alkyl chain length, directly impacts the reactivity of this compound. For instance, using N-(3-bromopropyl)phthalimide instead of the 2-bromoethyl analogue can lead to the formation of different ring sizes during cyclocondensation reactions. [, , , ] This highlights the importance of structural considerations when employing these compounds in synthesis.

Q5: Have computational methods been used to study this compound?

A5: Yes, computational studies have provided insights into the properties and behavior of this compound. For example:

  • Conformational Analysis: Theoretical calculations have been used to investigate the preferred conformations of this compound, revealing the influence of steric and electronic factors. []
  • Spectral Simulation: Computational tools have been employed to simulate the vibrational spectra of this compound, aiding in the interpretation of experimental data. []
  • Electronic Structure: Molecular orbital calculations have provided information about the electronic distribution within the molecule, which can influence its reactivity. []

Q6: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A6: A range of analytical techniques are utilized:

  • NMR Spectroscopy (1H and 13C): Essential for structural elucidation and confirming the identity of synthesized compounds. [, ]
  • Infrared Spectroscopy (IR): Useful for identifying functional groups, particularly the carbonyl group present in the phthalimide ring. [, ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and to analyze fragmentation patterns. []
  • Chromatographic Techniques (e.g., TLC, GC, HPLC): Crucial for monitoring reaction progress, separating mixtures, and purifying compounds. []

Q7: Have derivatives of this compound shown potential in biomedical research?

A7: While this compound itself is not typically used in biological contexts, its derivatives have shown promise:

  • Antitumor Agents: Thalidomide esters synthesized from this compound have displayed cytotoxic activity against cancer cells, highlighting their potential as anticancer agents. []
  • Drug Delivery Systems: N-(aminoalkyl) chitosan derivatives, synthesized using this compound as a starting material, have been explored for their potential in creating microcapsules for drug delivery applications. []

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